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molecular formula C8H7NO4S B8702134 2-(Methylthio)-4-nitrobenzoic acid CAS No. 2597-55-9

2-(Methylthio)-4-nitrobenzoic acid

Cat. No. B8702134
M. Wt: 213.21 g/mol
InChI Key: HCFZFKHTTZBPNG-UHFFFAOYSA-N
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Patent
US09056859B2

Procedure details

A stirred mixture of 2-chloro-4-nitrobenzoic acid (24.2 g, 120 mmol), methyldisulfide (5.6 mL), copper powder (7.6 g) in 160 mL of DMA was heated to 135° C. during 1 hours, kept at that temperature for 90 minutes, and then heated at 165° C. for 2 hours. After the reaction was completed, the solvent was removed in vacuum to afford the crude compound, which was poured into 40% w/v aqueous sodium hydroxide solution. The mixture was filtered and the filtrate was washed with EtOAc and the aqueous layer was acidified with concentrated aqueous hydrochloric acid and filtered. The solid residue was washed with water and then dissolved in EtOAc, and the solution was dried over anhydrous Na2SO4 and evaporated to dryness under reduced pressure. The residue was crystallized from aqueous EtOH to give 2-(methylsulfanyl)-4-nitrobenzoic acid. 1H-NMR (400 MHz, MeOD) δ ppm 8.2˜8.33 (rn, 1H), 8.12˜8.17 (m, 1H), 7.95˜7.98 (m, 1H), 2.53 (s, 3H).
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Name
copper
Quantity
7.6 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[CH3:14][S:15]SC.[OH-].[Na+]>CC(N(C)C)=O.[Cu]>[CH3:14][S:15][C:2]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5] |f:2.3|

Inputs

Step One
Name
Quantity
24.2 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
5.6 mL
Type
reactant
Smiles
CSSC
Name
Quantity
160 mL
Type
solvent
Smiles
CC(=O)N(C)C
Name
copper
Quantity
7.6 g
Type
catalyst
Smiles
[Cu]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 165° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuum
CUSTOM
Type
CUSTOM
Details
to afford the crude compound, which
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the filtrate was washed with EtOAc
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid residue was washed with water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the solution was dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from aqueous EtOH

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
CSC1=C(C(=O)O)C=CC(=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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